molecular formula C6H3ClN4O2 B1587852 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22277-01-6

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1587852
CAS RN: 22277-01-6
M. Wt: 198.57 g/mol
InChI Key: FTYXRILYMGQZIW-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (4CN7P) is a heterocyclic aromatic compound. It is a member of the pyrrolo[2,3-d]pyrimidine family, which is composed of six-membered nitrogen-containing heterocyclic compounds. 4CN7P is an important building block used in the synthesis of a variety of pharmaceuticals and agrochemicals. It has been used in the synthesis of drugs such as antifungals, antivirals, and anti-cancer agents. 4CN7P is also used as a starting material for the synthesis of a wide range of organic compounds, including polymers, dyes, and pigments.

Scientific Research Applications

Efficient Synthesis of Azaindoles

One application involves the use of chloro-nitro-pyrrolopyrimidine derivatives as building blocks for the synthesis of azaindoles. For instance, 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been utilized to synthesize 4-substituted 7-azaindole derivatives through nucleophilic displacement, showcasing the compound's role in facilitating the production of pharmacologically relevant structures (Figueroa‐Pérez et al., 2006).

Synthesis of Pyrrolopyrimidine Derivatives

Another study explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, leading to various pyrrolopyrimidine derivatives. This research underscores the compound's utility in creating a diverse array of chemical entities with potential for drug development and other applications (Čikotienė et al., 2007).

Large-Scale Synthesis for Pharmaceutical Applications

Pyrrolo[2,3-d]pyrimidines have been widely investigated for their pharmaceutical properties. A study presented a short and efficient synthesis method for a pyrrolo[2,3-d]pyrimidine derivative, highlighting the ecological and economical aspects of its production. This synthesis route emphasizes the compound's significance in the large-scale production of pharmaceutically active compounds (Fischer & Misun, 2001).

Novel Pyrimidine Derivatives as Potential Antibacterial Agents

Research on the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines resulted in the synthesis of novel derivatives. These compounds were synthesized for biological screening as potential antibacterial agents, demonstrating the role of pyrrolo[2,3-d]pyrimidine in the development of new therapeutic agents (Dave & Shah, 2002).

properties

IUPAC Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYXRILYMGQZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418938
Record name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

22277-01-6
Record name 22277-01-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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